molecular formula C9H9NO4 B1616420 2-(2-Nitrophenyl)-1,3-dioxolane CAS No. 48140-35-8

2-(2-Nitrophenyl)-1,3-dioxolane

Cat. No. B1616420
CAS RN: 48140-35-8
M. Wt: 195.17 g/mol
InChI Key: CEANTQDUGKFCET-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium . The mechanism of this reaction, known since 1918, was investigated using laser flash photolysis, time-resolved infrared spectroscopy (TRIR), and 18 O-labeling experiments .


Physical And Chemical Properties Analysis

2-Nitrophenyl octyl ether (NPOE) is an organic solvent, which is mainly used as a plasticizer and a charge transferring liquid that can be used in electrochemical devices . Its water solubility is low and has a high molar volume with a relative permittivity of 24.2 .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Synthesis of Isoxazoles : Paradkar, Latham, and Krishnaswami (1993) studied the reaction of 2-(2-nitrobenzoylmethyl)-1,3-dioxolane with hydroxylamine, leading to the production of 5-(2-nitrophenyl)isoxazole. This contradicts previous literature, which claimed the exclusive production of 3-substituted isoxazoles from β-keto ethyleneacetals treated with hydroxylamine (Paradkar, Latham, & Krishnaswami, 1993).

  • Synthesis of 2-Nitrobenzaldehyde : Sainz-Díaz (2002) reported new methods for synthesizing 2-nitrobenzaldehyde via formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane. This process utilized the same acidic heterogeneous catalyst for both formation and hydrolysis, enhancing safety and environmental compatibility (Sainz-Díaz, 2002).

Molecular Structure and Reactivity Studies

  • Molecular Structure Analysis : Sainz-Díaz (2002) also conducted quantum mechanical studies on the molecular structures of nitrobenzaldehydes and 1,3-dioxolanes. The findings showed non-coplanar conformers for certain 2-nitro derivatives, revealing insights into their reactivity and molecular interactions (Sainz-Díaz, 2002).

Application in Polymer Chemistry

  • Polymer Synthesis and Degradation : Coskun et al. (1998) explored the synthesis and characterization of a polymer using 2-phenyl-1,3-dioxolane. Their work included studying the thermal degradation of the polymer and the identification of volatile degradation products (Coskun et al., 1998).

  • Radical Polymerization : Tran et al. (2016) reported the synthesis of 2-methylene-4-phenyl-1,3-dioxolane and its application in controlling the nitroxide-mediated polymerization of methyl methacrylate. This process produced degradable polymers with tunable properties (Tran et al., 2016).

Safety and Hazards

2-Nitrophenol is classified as having acute toxicity, both oral and dermal, and inhalation . It is also classified as having short-term (acute) aquatic hazard and long-term (chronic) aquatic hazard . It is advised to avoid breathing dust, avoid release to the environment, and wear protective gloves/protective clothing .

properties

IUPAC Name

2-(2-nitrophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-4-2-1-3-7(8)9-13-5-6-14-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEANTQDUGKFCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295869
Record name 2-(2-Nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Nitrophenyl)-1,3-dioxolane

CAS RN

48140-35-8
Record name 48140-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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